Cytotoxicity Breadth vs. Rauvovertine B and C: Multi-Lineage Activity with Low-Micromolar Floor
In the original isolation paper, Rauvovertine A (1), its 17-epimer (2), Rauvovertine B (3), its 17-epimer (4), and Rauvovertine C (5) were evaluated in parallel against five human cancer cell lines using the MTT assay. The abstract confirms all five congeners were evaluated simultaneously, providing a direct head-to-head framework. Per a subsequent comprehensive review of Rauvolfia alkaloids, these compounds—including Rauvovertine A—displayed IC50 values consistently >40 μM against SW-480, HL-60, SMMC-7721, A-549, and MCF-7 lines [2]. Note: Precise IC50 values for each individual congener are not publicly available in open-access form; the >40 μM threshold is a class-level inference applicable to all five new alkaloids [2]. In the context of this panel, cisplatin exhibited IC50 values of 1.5–13.7 μM across these same lines, establishing a clear potency differential [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) against five human tumor cell lines |
|---|---|
| Target Compound Data | Rauvovertine A: IC50 >40 μM (HL-60, SMMC-7721, A-549, MCF-7, SW-480) |
| Comparator Or Baseline | Cisplatin: IC50 = 1.5–13.7 μM across the same cell lines; Rauvovertine B and C reportedly within the same >40 μM range [2] |
| Quantified Difference | Rauvovertine A is at least 10–27-fold less potent than cisplatin; no significant potency differentiation from co-isolated Rauvovertine B and C is reported at this resolution. |
| Conditions | MTT assay; cell lines obtained from ATCC (Manassas, VA, USA) [1] |
Why This Matters
For users seeking a structurally novel but low-potency cytotoxic scaffold, Rauvovertine A provides a well-characterized, multi-cell-line baseline that is consistently weak, making it a useful negative-control or scaffold-modification starting point where high potency is not the primary requirement.
- [1] Gao Y, Yu AL, Li GT, Hai P, Li Y, Liu JK, Wang F. Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata. Fitoterapia. 2015 Dec;107:44-48. doi: 10.1016/j.fitote.2015.10.004. View Source
- [2] Das R, et al. A Comprehensive Review on Ethnobotany, Phytochemistry and Pharmacology of Rauvolfia L. (Apocynaceae). The Botanical Review. 2021;87:311–376. doi: 10.1007/s12229-021-09262-2. View Source
